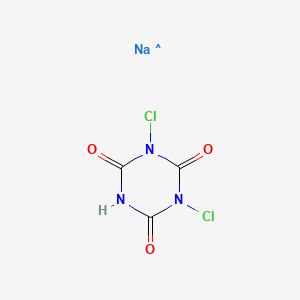

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt, also known as sodium dichloroisocyanurate, is a chemical compound widely used as a disinfectant and cleansing agent. It is a colorless, water-soluble solid produced by the reaction of cyanuric acid with chlorine. This compound is known for its effectiveness in sterilizing drinking water, swimming pools, and various surfaces, making it a valuable tool in public health and sanitation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt is synthesized by chlorinating cyanuric acid. The reaction involves the following steps:

- Cyanuric acid is treated with chlorine gas.

- The reaction produces sodium dichlorocyanuric acid and hydrochloric acid as by-products.

Industrial Production Methods: In industrial settings, the production of sodium dichlorocyanuric acid involves the pyrolysis of urea to produce crude cyanuric acid, which is then purified by digestion with acids such as hydrochloric, nitric, or sulfuric acid. The purified cyanuric acid is then chlorinated to produce sodium dichlorocyanuric acid .

Análisis De Reacciones Químicas

Types of Reactions: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt undergoes several types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent, reacting with water to form chlorine gas.

Substitution: It can participate in substitution reactions, particularly in the presence of transition metal salts.

Common Reagents and Conditions:

Oxidation: Reacts with water to release chlorine gas.

Substitution: Reacts with dilute solutions of copper (II) sulfate to produce sodium copper dichlorocyanurate.

Major Products Formed:

Oxidation: Chlorine gas.

Substitution: Sodium copper dichlorocyanurate.

Aplicaciones Científicas De Investigación

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent for N-monochlorination and dehydrochlorination of amino esters.

Biology: Employed in the synthesis of antimicrobial polyurethane additives to control biofilm.

Medicine: Utilized as an emergency disinfectant in drinking water.

Industry: Widely used as a cleansing agent and in water purification.

Mecanismo De Acción

The mechanism of action of sodium dichlorocyanuric acid involves its role as an oxidizing agent. When dissolved in water, it releases chlorine gas, which acts as a disinfectant by oxidizing and destroying the cell walls of microorganisms. This process effectively kills bacteria, viruses, and other pathogens, making it a powerful disinfectant .

Comparación Con Compuestos Similares

- Potassium dichlorocyanurate

- Calcium dichlorocyanurate

- Lithium dichlorocyanurate

- Barium dichlorocyanurate

Comparison: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt is unique due to its high solubility in water and its effectiveness as a slow-release source of chlorine. Compared to other similar compounds, it provides a relatively constant rate of chlorine release, making it more efficient for long-term disinfection purposes .

Propiedades

Fórmula molecular |

C3HCl2N3NaO3 |

|---|---|

Peso molecular |

220.95 g/mol |

InChI |

InChI=1S/C3HCl2N3O3.Na/c4-7-1(9)6-2(10)8(5)3(7)11;/h(H,6,9,10); |

Clave InChI |

UNWRHVZXVVTASG-UHFFFAOYSA-N |

SMILES canónico |

C1(=O)NC(=O)N(C(=O)N1Cl)Cl.[Na] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.